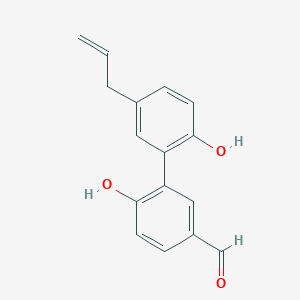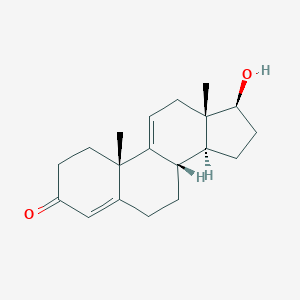
2-Bromohexa-1,5-diene
Descripción general
Descripción
2-Bromohexa-1,5-diene is an organic compound with the molecular formula C6H9Br. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of a hexa-1,5-diene chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromohexa-1,5-diene can be synthesized through the bromination of hexa-1,5-diene. The reaction typically involves the addition of bromine (Br2) to hexa-1,5-diene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound is produced using similar bromination techniques. The process involves the continuous addition of bromine to a solution of hexa-1,5-diene under controlled conditions to ensure high yield and purity. The product is then separated and purified using industrial distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromohexa-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization Reactions: The diene structure allows for polymerization reactions, forming polyenes and other polymeric materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in the presence of a solvent like dichloromethane.
Polymerization: Catalysts such as Ziegler-Natta catalysts or radical initiators.
Major Products:
Substitution Products: 2-Hydroxyhexa-1,5-diene, 2-Cyanohexa-1,5-diene.
Addition Products: 2,3-Dibromohexa-1,5-diene, 2-Bromo-3-chlorohexa-1,5-diene.
Polymerization Products: Polyhexa-1,5-diene.
Aplicaciones Científicas De Investigación
2-Bromohexa-1,5-diene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: In the production of polymers and copolymers with unique properties.
Chemical Biology: As a probe for studying biological processes involving brominated compounds.
Medicinal Chemistry: In the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 2-Bromohexa-1,5-diene involves its reactivity as a brominated diene. The bromine atom acts as a leaving group in substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. In addition reactions, the diene structure undergoes electrophilic addition, forming new products with the addition of electrophiles across the double bonds .
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the carbon bearing the bromine atom.
Electrophilic Addition Pathways: Involves the formation of carbocation intermediates and subsequent addition of electrophiles.
Comparación Con Compuestos Similares
1,5-Hexadiene: A non-brominated analog with similar diene structure but lacks the reactivity associated with the bromine atom.
2-Chlorohexa-1,5-diene: A chlorinated analog with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.
Uniqueness: 2-Bromohexa-1,5-diene is unique due to its bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the bromine atom makes it more reactive in substitution and addition reactions compared to its non-brominated and chlorinated analogs .
Propiedades
IUPAC Name |
2-bromohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLQPOCFMHFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)

![3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester](/img/structure/B41818.png)







